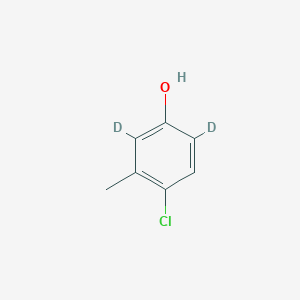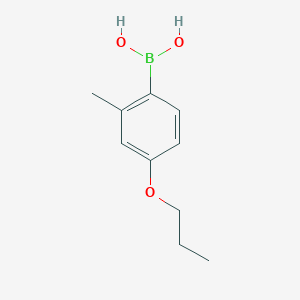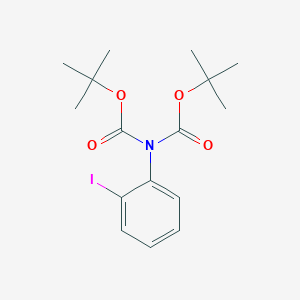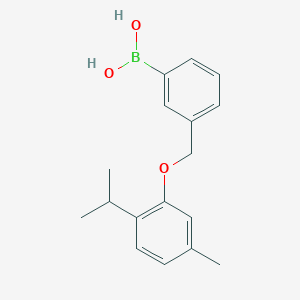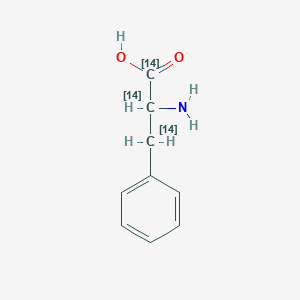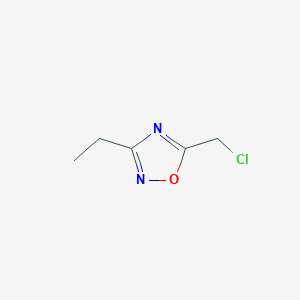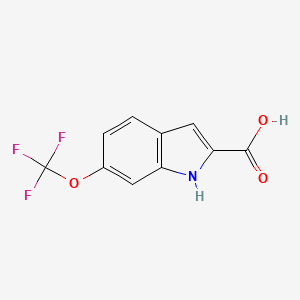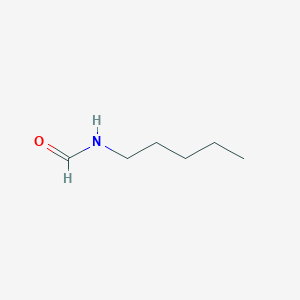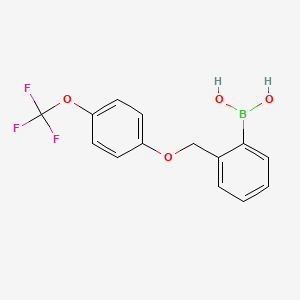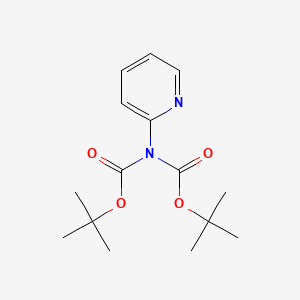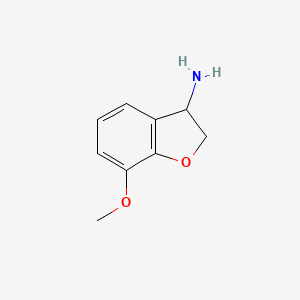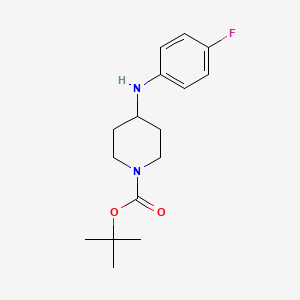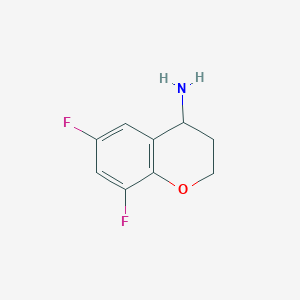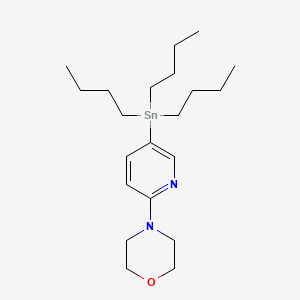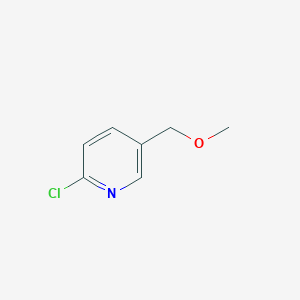
2-Chloro-5-(methoxymethyl)pyridine
Übersicht
Beschreibung
“2-Chloro-5-(methoxymethyl)pyridine” is a chemical compound with the molecular formula C7H8ClNO . It has a molecular weight of 157.6 . It’s used in various applications, including as an intermediate in the synthesis of other compounds .
Synthesis Analysis
The synthesis of “2-Chloro-5-(methoxymethyl)pyridine” and similar compounds has been reported in several studies . For instance, one study reported a new synthesis method for 2-chloro-5-aminomethylpyridine . Another study reported the preparation of 2-chloro-5-methylpyridine in an airlift loop reactor .Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(methoxymethyl)pyridine” is characterized by a pyridine ring substituted with a chlorine atom and a methoxymethyl group . The InChI code for this compound is 1S/C7H8ClNO/c1-10-5-7-3-2-6 (8)4-9-7/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-5-(methoxymethyl)pyridine” include a boiling point of 181-182 °C, a density of 1.193 g/mL at 25 °C, and a refractive index of n20/D 1.5260 .Wissenschaftliche Forschungsanwendungen
1. Agrochemical and Pharmaceutical Industries
- Summary of the Application : “2-Chloro-5-(methoxymethyl)pyridine” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Intermediate for Insecticides
- Summary of the Application : “2-Chloro-5-(methoxymethyl)pyridine” can be used as an intermediate in the preparation of insecticides .
- Results or Outcomes : The end product of this process can be used in the preparation of insecticides .
3. Novel Process for Preparation
- Summary of the Application : A novel process is described for the preparation of 2-chloro-5-chloromethylpyridine, starting from 6-hydroxynicotinic acid .
- Methods of Application : 6-Hydroxynicotinic acid is reacted with an acid chloride to give 6-hydroxynicotinoyl chloride, which is then hydrogenated catalytically with hydrogen to give 6-hydroxynicotinaldehyde. This is then catalytically hydrogenated with hydrogen to give 2-hydroxy-5-hydroxymethylpyridin, which is then chlorinated to give the end product of formula I .
- Results or Outcomes : The end product of this process is 2-chloro-5-chloromethylpyridine .
4. Intermediate for Insecticides
- Summary of the Application : “2-Chloro-5-(methoxymethyl)pyridine” can be used as an intermediate in the preparation of insecticides .
- Results or Outcomes : The end product of this process can be used in the preparation of insecticides .
5. Novel Process for Preparation
- Summary of the Application : A novel process is described for the preparation of 2-chloro-5-chloromethylpyridine, starting from 6-hydroxynicotinic acid .
- Methods of Application : 6-Hydroxynicotinic acid is reacted with an acid chloride to give 6-hydroxynicotinoyl chloride, which is then hydrogenated catalytically with hydrogen to give 6-hydroxynicotinaldehyde. This is then catalytically hydrogenated with hydrogen to give 2-hydroxy-5-hydroxymethylpyridin, which is then chlorinated to give the end product of formula I .
- Results or Outcomes : The end product of this process is 2-chloro-5-chloromethylpyridine .
Eigenschaften
IUPAC Name |
2-chloro-5-(methoxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-5-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRPVKDXGLLBDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597368 | |
| Record name | 2-Chloro-5-(methoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(methoxymethyl)pyridine | |
CAS RN |
1016534-59-0 | |
| Record name | 2-Chloro-5-(methoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-(methoxymethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

